Zileuton, (R)-

Description

BenchChem offers high-quality Zileuton, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zileuton, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

142606-21-1 |

|---|---|

Molecular Formula |

C11H12N2O2S |

Molecular Weight |

236.29 g/mol |

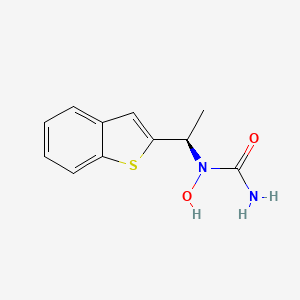

IUPAC Name |

1-[(1R)-1-(1-benzothiophen-2-yl)ethyl]-1-hydroxyurea |

InChI |

InChI=1S/C11H12N2O2S/c1-7(13(15)11(12)14)10-6-8-4-2-3-5-9(8)16-10/h2-7,15H,1H3,(H2,12,14)/t7-/m1/s1 |

InChI Key |

MWLSOWXNZPKENC-SSDOTTSWSA-N |

Isomeric SMILES |

C[C@H](C1=CC2=CC=CC=C2S1)N(C(=O)N)O |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

(R)-Zileuton mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of (R)-Zileuton

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Zileuton is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a critical enzyme in the biosynthesis of leukotrienes. This technical guide provides a comprehensive overview of the mechanism of action of (R)-Zileuton, detailing its molecular target, the intricate signaling pathways it modulates, and its downstream pharmacological effects. The document includes a compilation of quantitative data on its inhibitory activity, detailed experimental protocols for key assays, and visual representations of the underlying biological processes to support researchers and professionals in the field of drug development.

Introduction

Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid that play a pivotal role in the pathophysiology of various inflammatory diseases, most notably asthma.[1] The synthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LOX).[2] Zileuton, and specifically its (R)-enantiomer, acts as a direct inhibitor of this enzyme, thereby preventing the formation of leukotrienes and mitigating their inflammatory effects.[3][4] This guide delves into the core mechanisms of (R)-Zileuton's action, providing a technical resource for the scientific community.

Molecular Target and Binding

The primary molecular target of (R)-Zileuton is arachidonate 5-lipoxygenase (5-LOX), a non-heme iron-containing dioxygenase.[2] (R)-Zileuton is part of a racemic mixture, and both the R(+) and S(-) enantiomers are pharmacologically active as 5-lipoxygenase inhibitors.[3] Molecular docking studies have indicated that Zileuton binds within the active site of the 5-LOX enzyme. This binding is stabilized by interactions with key amino acid residues, including Leu420, Ala424, Phe421, and Asn425, through the formation of hydrogen bonds.[4] By occupying the active site, (R)-Zileuton competitively inhibits the binding of the natural substrate, arachidonic acid.

Signaling Pathway of (R)-Zileuton Action

The mechanism of action of (R)-Zileuton is best understood within the context of the arachidonic acid cascade.

-

Upstream Activation: Cellular stimuli, such as allergens or inflammatory signals, activate phospholipase A2 (PLA2). PLA2 then translocates to the cell membrane and hydrolyzes membrane phospholipids to release arachidonic acid (AA).[5][6]

-

5-Lipoxygenase Pathway: In leukocytes, free arachidonic acid is a substrate for 5-LOX. The activation of 5-LOX is a calcium-dependent process that also involves the 5-lipoxygenase-activating protein (FLAP), which presents AA to 5-LOX at the nuclear membrane.[6][7][8] 5-LOX catalyzes the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[2] Subsequently, 5-LOX converts 5-HPETE into the unstable epoxide, leukotriene A4 (LTA4).[2]

-

Leukotriene Synthesis: LTA4 is a crucial intermediate that can be metabolized into two classes of leukotrienes:

-

Inhibition by (R)-Zileuton: (R)-Zileuton directly inhibits 5-LOX, blocking the initial steps of the pathway and thereby preventing the synthesis of all downstream leukotrienes (LTB4, LTC4, LTD4, and LTE4).[3]

-

Downstream Effects of Leukotrienes:

-

LTB4: Binds to BLT1 and BLT2 receptors, primarily mediating neutrophil chemotaxis, adhesion, and activation.[10]

-

Cysteinyl Leukotrienes (LTC4, LTD4, LTE4): Act on CysLT1 and CysLT2 receptors, causing potent bronchoconstriction, increased vascular permeability, mucus secretion, and eosinophil recruitment, all of which are hallmark features of asthma.[1][9]

-

By inhibiting the production of these potent inflammatory mediators, (R)-Zileuton effectively reduces the downstream pathological effects associated with leukotriene signaling.

Signaling Pathway Diagram

Caption: Signaling pathway of (R)-Zileuton's mechanism of action.

Quantitative Data

The inhibitory potency of Zileuton has been quantified in various in vitro and in vivo systems. The following table summarizes key IC50 values.

| Assay System | Target Measured | Zileuton IC50 (µM) | Reference(s) |

| Rat Basophilic Leukemia Cell Supernatant | 5-HETE Synthesis | 0.5 | [3] |

| Rat Polymorphonuclear Leukocytes (PMNL) | 5-HETE Synthesis | 0.3 | [3] |

| Rat PMNL | LTB4 Biosynthesis | 0.4 | [3] |

| Human PMNL | LTB4 Biosynthesis | 0.4 | [3] |

| Human Whole Blood | LTB4 Biosynthesis | 0.9 | [3] |

| J774 Macrophages (LPS stimulated) | PGE2 Production | 1.94 | [11] |

| Mouse Peritoneal Macrophages (LPS/IFNγ) | PGE2 Production | 5.79 | [11] |

| Human Whole Blood (LPS stimulated) | PGE2 Production | 12.9 | [11] |

| Dog Blood (in vivo) | LTB4 Synthesis | 0.56 | |

| Rat Blood (in vivo) | LTB4 Synthesis | 2.3 | |

| Human Blood (in vivo) | LTB4 Synthesis | 2.6 |

Experimental Protocols

5-Lipoxygenase (5-LOX) Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and literature procedures for measuring 5-LOX activity in a cell-free system.[12][13]

Materials:

-

Purified recombinant human 5-LOX enzyme

-

5-LOX Assay Buffer (e.g., 50 mM Tris, pH 7.4)

-

LOX Substrate (e.g., Arachidonic Acid)

-

LOX Probe (a fluorogenic substrate that reacts with hydroperoxides)

-

(R)-Zileuton or other test inhibitors

-

96-well white flat-bottom microplate

-

Fluorometric microplate reader (Ex/Em = 500/536 nm)

Procedure:

-

Reagent Preparation: Prepare a working solution of the LOX substrate and LOX probe in 5-LOX Assay Buffer according to the manufacturer's instructions. Prepare serial dilutions of (R)-Zileuton in the assay buffer.

-

Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the 5-LOX Assay Buffer. b. Add 10 µL of the diluted (R)-Zileuton or vehicle control to the appropriate wells. c. Add 20 µL of the purified 5-LOX enzyme solution to each well. d. Incubate the plate at room temperature for 10 minutes, protected from light.

-

Initiation of Reaction: a. Add 20 µL of the LOX substrate to each well to initiate the reaction.

-

Measurement: a. Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of 500 nm and an emission wavelength of 536 nm. b. Record readings every 1-2 minutes for 15-30 minutes.

-

Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the kinetic curve). b. Determine the percent inhibition for each concentration of (R)-Zileuton relative to the vehicle control. c. Plot the percent inhibition against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow: 5-LOX Activity Assay

Caption: Experimental workflow for a fluorometric 5-LOX activity assay.

Cell-Based Leukotriene B4 (LTB4) ELISA

This protocol outlines the measurement of LTB4 production in a cellular context following stimulation and treatment with an inhibitor.[14]

Materials:

-

Human polymorphonuclear leukocytes (PMNLs) or other suitable cell line (e.g., U937)

-

Cell culture medium (e.g., RPMI 1640)

-

Calcium ionophore (e.g., A23187) or other cell stimulus

-

(R)-Zileuton

-

LTB4 ELISA Kit (containing LTB4 antibody-coated plate, LTB4-HRP conjugate, substrate, and stop solution)

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Cell Culture and Treatment: a. Seed PMNLs in a 24-well plate at an appropriate density. b. Pre-incubate the cells with various concentrations of (R)-Zileuton or vehicle for 30 minutes.

-

Cell Stimulation: a. Stimulate the cells with a calcium ionophore (e.g., 5 µM A23187) for 15 minutes at 37°C to induce LTB4 production.

-

Sample Collection: a. Centrifuge the plate to pellet the cells. b. Collect the supernatant for LTB4 measurement.

-

ELISA Protocol: a. Add 100 µL of standards and diluted cell culture supernatants to the wells of the LTB4 antibody-coated plate. b. Add 50 µL of LTB4-HRP conjugate to each well. c. Incubate for 2 hours at room temperature. d. Wash the plate 4-5 times with the provided wash buffer. e. Add 150 µL of the substrate solution to each well and incubate for 30 minutes at room temperature in the dark. f. Add 50 µL of the stop solution to each well.

-

Measurement and Analysis: a. Read the absorbance at 450 nm using a microplate reader. b. Generate a standard curve by plotting the absorbance versus the concentration of the LTB4 standards. c. Determine the concentration of LTB4 in the cell supernatants from the standard curve. d. Calculate the percent inhibition of LTB4 production for each (R)-Zileuton concentration and determine the IC50 value.

Logical Relationships

The following diagram illustrates the logical flow of the effects of (R)-Zileuton, from its direct action on 5-LOX to its ultimate therapeutic outcomes.

Logical Flow Diagram of (R)-Zileuton's Effects

Caption: Logical flow of the pharmacological effects of (R)-Zileuton.

Conclusion

(R)-Zileuton exerts its therapeutic effect through a well-defined mechanism of action centered on the selective inhibition of 5-lipoxygenase. By blocking this key enzyme in the arachidonic acid cascade, (R)-Zileuton effectively abrogates the production of pro-inflammatory leukotrienes. This targeted approach provides a powerful strategy for the management of leukotriene-driven inflammatory diseases. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of 5-LOX inhibition.

References

- 1. Leukotriene - Wikipedia [en.wikipedia.org]

- 2. probiologists.com [probiologists.com]

- 3. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Zileuton-Hydroxycinnamic Acid Hybrids: Synthesis and Structure-Activity Relationship towards 5-Lipoxygenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ClinPGx [clinpgx.org]

- 10. Physiology, Leukotrienes - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

- 13. Lipoxygenase Activity Assay Kit (Fluorometric) - Creative BioMart [creativebiomart.net]

- 14. file.elabscience.com [file.elabscience.com]

Chiral Properties of Zileuton Enantiomers: A Technical Guide

Introduction

Zileuton, a potent inhibitor of the 5-lipoxygenase (5-LO) enzyme, is a clinically significant therapeutic agent for the management of chronic asthma. By blocking the 5-LO pathway, Zileuton effectively halts the synthesis of leukotrienes, which are key inflammatory mediators in the pathophysiology of asthma. Zileuton is a chiral molecule, existing as two enantiomers: (R)-Zileuton and (S)-Zileuton. While administered as a racemic mixture, the individual enantiomers possess distinct pharmacological and pharmacokinetic properties. This technical guide provides an in-depth analysis of the chiral characteristics of Zileuton, focusing on the differential 5-lipoxygenase inhibitory activity and metabolic profiles of its enantiomers.

Pharmacodynamic Properties: 5-Lipoxygenase Inhibition

Both the (R)-(+) and (S)-(-) enantiomers of Zileuton are pharmacologically active as inhibitors of the 5-lipoxygenase enzyme.[1] This enzyme is a critical component of the inflammatory cascade, catalyzing the conversion of arachidonic acid to leukotrienes, including Leukotriene B4 (LTB4), LTC4, LTD4, and LTE4.[1] These molecules contribute to bronchoconstriction, inflammation, microvascular permeability, and mucus secretion in the airways.[1] By inhibiting 5-LO, both enantiomers of Zileuton effectively reduce the production of these pro-inflammatory mediators.

While both enantiomers contribute to the overall therapeutic effect, their interaction with the 5-LO enzyme's active site is predicted to differ based on molecular docking studies. These studies indicate distinct binding energies and interactions for each enantiomer, suggesting a potential difference in their intrinsic inhibitory potency.

Table 1: In Vitro 5-Lipoxygenase Inhibitory Activity of Racemic Zileuton

| Assay System | Inhibitory Concentration (IC50) | Reference |

| Rat Basophilic Leukemia Cell Supernatant | 0.5 µM | [2] |

| Rat Polymorphonuclear Leukocytes (PMNL) | 0.3 µM (5-HETE synthesis) | [2] |

| Rat Polymorphonuclear Leukocytes (PMNL) | 0.4 µM (LTB4 biosynthesis) | [2] |

| Human Polymorphonuclear Leukocytes (PMNL) | 0.4 µM (LTB4 biosynthesis) | [2] |

| Human Whole Blood | 0.9 µM (LTB4 biosynthesis) | [2] |

| Activated Mouse Peritoneal Macrophages | 5.79 µM (PGE2 production) | [3] |

Note: The table reflects the IC50 values for the racemic mixture of Zileuton, as specific comparative data for the individual enantiomers is not extensively available in published literature.

Pharmacokinetic Properties: A Tale of Two Enantiomers

Significant stereoselectivity is observed in the pharmacokinetics of Zileuton's enantiomers, primarily driven by differences in their metabolism. The clearance of the (S)-enantiomer is notably faster than that of the (R)-enantiomer. This is attributed to stereoselective glucuronidation, a major metabolic pathway for Zileuton.

Table 2: Comparative Pharmacokinetics of Zileuton Enantiomers

| Parameter | (R)-Zileuton | (S)-Zileuton | Key Finding |

| Metabolism | Slower Glucuronidation | Faster Glucuronidation | The S-isomer undergoes glucuronidation at a rate 3.6 to 4.3 times greater than the R-isomer. |

| Plasma Clearance | Slower | Faster | The apparent total plasma clearance of the S(-) enantiomer is 49% to 76% higher than the R(+) enantiomer. |

This differential metabolism leads to a higher systemic exposure of the (R)-enantiomer compared to the (S)-enantiomer following administration of the racemic mixture.

Signaling Pathway and Experimental Workflows

5-Lipoxygenase Signaling Pathway

The diagram below illustrates the 5-lipoxygenase pathway and the point of inhibition by Zileuton.

Experimental Workflow: Chiral Separation and Analysis

The following diagram outlines a typical workflow for the separation and analysis of Zileuton enantiomers.

Experimental Protocols

1. Chiral High-Performance Liquid Chromatography (HPLC) Separation of Zileuton Enantiomers (General Protocol)

While specific validated methods for Zileuton are proprietary or vary between laboratories, a general approach for the chiral separation of pharmaceutical compounds like Zileuton on a polysaccharide-based chiral stationary phase (CSP) is outlined below.

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based column, such as one derivatized with cellulose or amylose (e.g., Chiralcel® or Chiralpak® series), is commonly effective for separating a wide range of chiral compounds.

-

Mobile Phase: A typical mobile phase for normal-phase chiral chromatography consists of a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as 2-propanol or ethanol. For basic compounds like Zileuton, a small percentage (e.g., 0.1% v/v) of an amine modifier like diethylamine (DEA) is often added to the mobile phase to improve peak shape and resolution. A common starting mobile phase composition could be n-Hexane:Ethanol:DEA (90:10:0.1, v/v/v).

-

Flow Rate: A typical analytical flow rate is 1.0 mL/min.

-

Temperature: The column is usually maintained at a constant temperature, for example, 25°C, to ensure reproducibility.

-

Detection: Zileuton can be detected by UV absorbance, typically at a wavelength of around 254 nm.

-

Procedure:

-

Prepare a standard solution of racemic Zileuton in the mobile phase.

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the Zileuton standard solution onto the column.

-

Record the chromatogram. The two enantiomers should elute as two distinct peaks.

-

Optimize the mobile phase composition (e.g., by varying the percentage of the alcohol modifier) to achieve baseline separation with a resolution (Rs) of >1.5.

-

2. In Vitro 5-Lipoxygenase Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the 5-LO inhibitory activity of Zileuton enantiomers using human polymorphonuclear leukocytes (PMNLs).

-

Materials:

-

Isolated human PMNLs.

-

Calcium ionophore A23187.

-

Arachidonic acid.

-

(R)-Zileuton and (S)-Zileuton stock solutions (in DMSO).

-

Phosphate-buffered saline (PBS).

-

Methanol for quenching the reaction.

-

Internal standard (e.g., Prostaglandin B2).

-

Solid-phase extraction (SPE) cartridges.

-

HPLC system for LTB4 quantification.

-

-

Procedure:

-

Isolate PMNLs from fresh human blood using standard density gradient centrifugation techniques.

-

Resuspend the PMNLs in PBS at a concentration of approximately 10 x 10^6 cells/mL.

-

Pre-incubate aliquots of the cell suspension with various concentrations of (R)-Zileuton, (S)-Zileuton, or vehicle (DMSO) for 15 minutes at 37°C.

-

Initiate the 5-LO reaction by adding calcium ionophore A23187 (final concentration ~5 µM) and arachidonic acid (final concentration ~20 µM).

-

Incubate for 10 minutes at 37°C.

-

Terminate the reaction by adding cold methanol.

-

Add the internal standard and centrifuge to pellet the cell debris.

-

Extract the leukotrienes from the supernatant using SPE cartridges.

-

Elute the leukotrienes, evaporate the solvent, and reconstitute the residue in the HPLC mobile phase.

-

Quantify the amount of LTB4 produced using a validated reverse-phase HPLC method with UV detection.

-

Calculate the percentage inhibition of LTB4 formation for each concentration of the Zileuton enantiomers relative to the vehicle control.

-

Determine the IC50 value for each enantiomer by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Conclusion

The chiral nature of Zileuton plays a significant role in its overall pharmacological and pharmacokinetic profile. Both the (R)- and (S)-enantiomers are active inhibitors of 5-lipoxygenase, contributing to the drug's therapeutic efficacy in asthma. However, the stereoselective metabolism, which leads to a more rapid clearance of the (S)-enantiomer, results in a differential systemic exposure of the two enantiomers. A deeper understanding of the individual contributions of each enantiomer to the clinical efficacy and safety profile of Zileuton could inform the development of future 5-lipoxygenase inhibitors with optimized therapeutic properties. Further research directly comparing the in vitro and in vivo potencies of the isolated enantiomers is warranted to fully elucidate their respective roles.

References

The Pharmacological Profile of (R)-Zileuton: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zileuton, an active inhibitor of the 5-lipoxygenase (5-LOX) enzyme, represents a significant therapeutic agent in the management of chronic asthma. By targeting the biosynthesis of leukotrienes, potent inflammatory mediators, Zileuton offers a distinct mechanism of action compared to other asthma therapies. This technical guide provides an in-depth exploration of the pharmacological profile of Zileuton, with a specific focus on its (R)-enantiomer. Zileuton is commercially available as a racemic mixture of its (R)-(+) and (S)-(-) enantiomers, both of which are pharmacologically active.[1][2][3] This document will detail its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental methodologies used to elucidate these properties.

Mechanism of Action: Inhibition of 5-Lipoxygenase

(R)-Zileuton, along with its (S)-enantiomer, exerts its therapeutic effect by directly inhibiting the 5-lipoxygenase enzyme.[1][2] This enzyme is a critical component of the arachidonic acid cascade, responsible for the conversion of arachidonic acid into leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1][3] These leukotrienes are potent mediators of inflammation, contributing to bronchoconstriction, mucus secretion, and airway edema, all of which are hallmark features of asthma.[1][3] By inhibiting 5-LOX, (R)-Zileuton effectively reduces the production of these pro-inflammatory molecules.[1][3]

dot

Caption: Signaling pathway of leukotriene synthesis and its inhibition by (R)-Zileuton.

Pharmacological Data

The following tables summarize the key quantitative data for Zileuton. It is important to note that most available data pertains to the racemic mixture, as both enantiomers are pharmacologically active.

Table 1: In Vitro Inhibitory Activity of Zileuton (Racemic Mixture)

| Parameter | Species/System | Value | Reference(s) |

| IC50 (LTB4 formation) | Human Whole Blood | 0.46 µg/mL | [1] |

| IC50 (LTB4 formation) | Human Polymorphonuclear Leukocytes | 0.4 µM | [4] |

| IC50 (5-HETE synthesis) | Rat Polymorphonuclear Leukocytes | 0.3 µM | [4] |

Table 2: Pharmacokinetic Properties of Zileuton (Racemic Mixture)

| Parameter | Value | Reference(s) |

| Plasma Protein Binding | 93% | [1] |

| Mean Terminal Half-life | 3.2 hours | [1] |

| Apparent Oral Clearance (CL/F) | 669 mL/min | [1] |

| Volume of Distribution (V/F) | ~1.2 L/kg | [1] |

| Metabolism | Primarily hepatic (CYP1A2, CYP2C9, CYP3A4) | [1] |

| Excretion | Primarily renal (as metabolites) | [1] |

Experimental Protocols

In Vitro 5-Lipoxygenase Inhibition Assay in Human Whole Blood

This protocol outlines a common method to assess the inhibitory effect of compounds on 5-lipoxygenase activity by measuring the production of Leukotriene B4 (LTB4) in human whole blood.

Materials:

-

Freshly drawn human venous blood collected in tubes containing heparin.

-

Calcium ionophore A23187 (stimulant).

-

(R)-Zileuton or other test compounds.

-

Phosphate-buffered saline (PBS).

-

Methanol or other suitable solvent for protein precipitation.

-

LTB4 ELISA kit or LC-MS/MS for quantification.

Procedure:

-

Blood Collection: Collect venous blood from healthy, consenting donors into heparinized tubes.

-

Incubation with Inhibitor: Aliquot whole blood into microcentrifuge tubes. Add varying concentrations of (R)-Zileuton or the test compound and incubate at 37°C for a predetermined time (e.g., 15-30 minutes).

-

Stimulation: Initiate leukotriene synthesis by adding a solution of calcium ionophore A23187 to a final concentration of 10-50 µM.

-

Incubation: Incubate the mixture at 37°C for a specified period (e.g., 30 minutes).

-

Termination and Sample Preparation: Stop the reaction by placing the tubes on ice and adding cold methanol to precipitate proteins. Centrifuge to pellet the precipitated proteins.

-

LTB4 Quantification: Collect the supernatant and quantify the LTB4 concentration using a validated LTB4 ELISA kit or by LC-MS/MS analysis.

-

Data Analysis: Plot the LTB4 concentration against the inhibitor concentration to determine the IC50 value.

dot

Caption: Experimental workflow for 5-LOX inhibition assay in human whole blood.

Stereoselective Pharmacokinetic Analysis

To determine the pharmacokinetic profile of the individual (R)- and (S)-enantiomers of Zileuton, a stereoselective analytical method is required.

Methodology:

-

Sample Collection: Collect plasma or urine samples from subjects at various time points following administration of racemic Zileuton.

-

Sample Preparation: Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the biological matrix.

-

Chiral Chromatography: Employ a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) system to separate the (R)- and (S)-enantiomers.

-

Detection: Use a suitable detector, such as a UV detector or a mass spectrometer (LC-MS/MS), for sensitive and specific quantification of each enantiomer.

-

Pharmacokinetic Modeling: Analyze the concentration-time data for each enantiomer using pharmacokinetic modeling software to determine parameters such as Cmax, Tmax, AUC, clearance, and half-life.

dot

Caption: Logical relationship for stereoselective pharmacokinetic analysis.

Conclusion

(R)-Zileuton, as an active component of the racemic Zileuton mixture, is a potent inhibitor of 5-lipoxygenase, a key enzyme in the inflammatory cascade leading to asthma pathogenesis. Its mechanism of action, involving the direct inhibition of leukotriene synthesis, provides a valuable therapeutic strategy. While specific quantitative inhibitory data for the (R)-enantiomer alone is not extensively reported, it is established that both enantiomers contribute to the overall pharmacological effect. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of (R)-Zileuton and other novel 5-lipoxygenase inhibitors. Further research focusing on the stereospecific interactions and clinical implications of the individual enantiomers may offer opportunities for refined therapeutic approaches in the future.

References

(R)-Zileuton: A Comprehensive Technical Guide to its Role in Leukotriene Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Zileuton is an orally active small molecule that functions as a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a critical enzyme in the biosynthetic pathway of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in the pathophysiology of numerous inflammatory diseases, most notably asthma. By targeting the rate-limiting step in leukotriene synthesis, (R)-Zileuton effectively reduces the production of all leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). This guide provides an in-depth technical overview of (R)-Zileuton's mechanism of action, its pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used to characterize its activity.

Mechanism of Action: Inhibition of 5-Lipoxygenase

(R)-Zileuton exerts its therapeutic effect by directly inhibiting the enzyme 5-lipoxygenase.[1][2] This enzyme is responsible for the initial two steps in the conversion of arachidonic acid into leukotrienes.[3] The inhibition of 5-LOX by (R)-Zileuton effectively blocks the entire downstream cascade of leukotriene production, leading to a reduction in inflammation, bronchoconstriction, and mucus secretion in the airways.[1][2] Both the (R) and (S) enantiomers of Zileuton are pharmacologically active as 5-lipoxygenase inhibitors.

Signaling Pathway of Leukotriene Synthesis and (R)-Zileuton's Point of Intervention

The following diagram illustrates the arachidonic acid cascade, highlighting the central role of 5-lipoxygenase and the inhibitory action of (R)-Zileuton.

Quantitative Data Summary

The following tables summarize key quantitative data for (R)-Zileuton, including its inhibitory potency, pharmacokinetic parameters, and clinical efficacy in asthma.

Table 1: In Vitro Inhibitory Activity of Zileuton

| Assay System | Parameter | Value (µM) | Reference(s) |

| Dog Blood | IC50 (LTB4 synthesis) | 0.56 | [4] |

| Rat Blood | IC50 (LTB4 synthesis) | 2.3 | [4] |

| Human Blood | IC50 (LTB4 synthesis) | 2.6 | [4] |

| Human Whole Blood (LPS-stimulated) | IC50 (PGE2 production) | 12.9 | [5] |

| J774 Macrophages | IC50 (PGE2 production) | 1.94 | [5] |

| Mouse Peritoneal Macrophages | IC50 (PGE2 production) | 5.79 | [5] |

| RBL-1 Cell Lysate | IC50 (5-LOX activity) | 0.5 | [6] |

| Rat Leukocytes (A23187-stimulated) | IC50 (LTB4 generation) | 0.38 | [6] |

| Rat Leukocytes (A23187-stimulated) | IC50 (5-HETE generation) | 0.31 | [6] |

| Human Liver Microsomes | Ki (CYP1A2 inhibition) | 66 - 98 | [4] |

Table 2: Pharmacokinetic Parameters of Zileuton in Humans (600 mg oral dose)

| Parameter | Value | Unit | Reference(s) |

| Tmax (Time to Peak Plasma Concentration) | ~1.7 | hours | [7][8] |

| Cmax (Peak Plasma Concentration) | ~4.98 | µg/mL | [7] |

| AUC (Area Under the Curve) | 19.2 | µg·hr/mL | [7] |

| Vd/F (Apparent Volume of Distribution) | ~1.2 | L/kg | [7][8] |

| Protein Binding | 93 | % | [7][8] |

| Terminal Half-life | ~2.5 | hours | [7][8] |

| Oral Clearance | 7.0 | mL/min/kg | [7] |

Table 3: Clinical Efficacy of Zileuton in Patients with Chronic Asthma

| Study Outcome | Zileuton Treatment Group | Placebo Group | P-value | Reference(s) |

| Improvement in FEV1 (12 weeks) | 20.8% (0.39 L) | 12.7% (0.27 L) | 0.02 | [9] |

| Corticosteroid Rescues (12 months) | Significantly fewer | - | < 0.001 | [10] |

| Emergency Care Visits (12 months) | Significantly fewer | - | < 0.05 | [10] |

| Improvement in FEV1 (12 months) | Greater increase | - | 0.048 | [10] |

| Improvement in Peak Expiratory Flow Rate (PEFR) (12 weeks) | 27.0% | 18.4% (vs Montelukast) | 0.006 | [11] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of (R)-Zileuton are provided below.

5-Lipoxygenase (5-LOX) Inhibition Assay (Fluorometric)

This protocol describes a method to screen for inhibitors of 5-lipoxygenase activity.

Materials:

-

5-LOX Enzyme (positive control)

-

LOX Assay Buffer

-

LOX Probe

-

LOX Substrate

-

(R)-Zileuton (or other test compounds)

-

96-well white microplate with a clear bottom

-

Fluorometric microplate reader (Ex/Em = 500/536 nm)

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the LOX substrate to the final working concentration.

-

Sample Preparation: Prepare serial dilutions of (R)-Zileuton in LOX Assay Buffer.

-

Assay Setup:

-

Enzyme Control: Add LOX Assay Buffer and 5-LOX enzyme.

-

Inhibitor Wells: Add diluted (R)-Zileuton and 5-LOX enzyme.

-

Blank: Add LOX Assay Buffer only.

-

-

Reaction Initiation: Add the LOX substrate to all wells to initiate the reaction.

-

Measurement: Immediately begin measuring the fluorescence in kinetic mode at Ex/Em = 500/536 nm, taking readings every 30-60 seconds for 10-20 minutes.

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Determine the percent inhibition for each concentration of (R)-Zileuton relative to the enzyme control. Calculate the IC50 value by plotting percent inhibition versus inhibitor concentration.

Measurement of Leukotriene B4 (LTB4) in Cell Culture Supernatants by ELISA

This protocol outlines the quantification of LTB4 released from cultured cells.

Materials:

-

Cell culture (e.g., human neutrophils, macrophages)

-

Cell culture medium and supplements

-

Stimulant (e.g., calcium ionophore A23187, lipopolysaccharide)

-

(R)-Zileuton

-

LTB4 ELISA Kit (containing LTB4 standard, primary antibody, HRP-conjugated secondary antibody, substrate, and stop solution)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at a desired density and allow them to adhere.

-

Pre-incubate cells with various concentrations of (R)-Zileuton for a specified time (e.g., 30 minutes).

-

Stimulate the cells with an appropriate agonist (e.g., A23187) for a defined period (e.g., 15-30 minutes) to induce LTB4 production.

-

-

Sample Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

ELISA Procedure:

-

Follow the specific instructions provided with the LTB4 ELISA kit.

-

Typically, this involves adding standards and samples to the antibody-coated microplate, followed by the addition of an HRP-conjugated detection antibody.

-

After incubation and washing steps, a substrate solution is added, which develops a color in proportion to the amount of LTB4 present.

-

The reaction is stopped, and the absorbance is read at 450 nm.

-

-

Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of LTB4 in the unknown samples.

Ovalbumin-Induced Murine Model of Allergic Asthma

This protocol describes a common animal model used to evaluate the efficacy of anti-asthma drugs like (R)-Zileuton.[4][7]

Materials:

-

BALB/c mice

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Alum) as an adjuvant

-

(R)-Zileuton

-

Nebulizer for aerosol challenge

-

Equipment for measuring airway hyperresponsiveness (e.g., whole-body plethysmography)

Procedure:

-

Sensitization:

-

On days 0 and 14, sensitize mice by intraperitoneal injection of OVA emulsified in Alum.

-

-

Drug Administration:

-

Administer (R)-Zileuton or vehicle control to the mice via an appropriate route (e.g., oral gavage) for a specified period before and during the challenge phase.

-

-

Aerosol Challenge:

-

On days 21, 22, and 23, challenge the mice with an aerosol of OVA for a defined duration (e.g., 30 minutes).

-

-

Assessment of Airway Inflammation and Hyperresponsiveness (24-48 hours after the last challenge):

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze the influx of inflammatory cells (e.g., eosinophils, neutrophils).

-

Airway Hyperresponsiveness (AHR): Measure AHR in response to a bronchoconstrictor agent (e.g., methacholine) using whole-body plethysmography.

-

Histology: Collect lung tissue for histological analysis of inflammation and mucus production.

-

-

Data Analysis: Compare the inflammatory cell counts, AHR, and histological scores between the (R)-Zileuton-treated group and the vehicle-treated control group.

Conclusion

(R)-Zileuton is a well-characterized inhibitor of 5-lipoxygenase with a clear mechanism of action and demonstrated clinical efficacy in the management of chronic asthma. Its ability to block the production of all leukotrienes provides a broad anti-inflammatory effect in the airways. The data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of inflammatory diseases and leukotriene-modifying drugs. Further research into the role of (R)-Zileuton in other inflammatory conditions and the development of novel 5-LOX inhibitors remain active areas of investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 5. Development and Validation of a Liquid Chromatography-Mass Spectrometry Method for the Determination of Zileuton in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of oral montelukast with oral zileuton in acute asthma: A randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.elabscience.com [file.elabscience.com]

- 9. Efficacy of zileuton controlled-release tablets administered twice daily in the treatment of moderate persistent asthma: a 3-month randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Safety and clinical efficacy of zileuton in patients with chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A randomized, comparative, multicentric clinical trial to assess the efficacy and safety of zileuton extended-release tablets with montelukast sodium tablets in patients suffering from chronic persistent asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of (R)-Zileuton: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of (R)-Zileuton, a potent inhibitor of 5-lipoxygenase (5-LOX). Zileuton, as a therapeutic agent, is a racemic mixture of (R)- and (S)-enantiomers, both of which are pharmacologically active.[1][2] This document will delve into the quantitative measures of its activity, detailed experimental protocols for assessing its inhibitory effects, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

Zileuton exerts its therapeutic effects by selectively inhibiting 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes.[1][2] Leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are potent inflammatory mediators involved in various physiological and pathological processes, including asthma and other inflammatory diseases.[1][2][3][4] By blocking the 5-LOX enzyme, Zileuton effectively reduces the production of these pro-inflammatory molecules.[1][4]

Quantitative In Vitro Activity

The following table summarizes the reported in vitro IC50 values for racemic Zileuton.

| Assay System | Measured Endpoint | IC50 (µM) | Reference |

| Rat Basophilic Leukemia (RBL-1) Cell Supernatant (20,000 x g) | 5-Hydroxyeicosatetraenoic Acid (5-HETE) Synthesis | 0.5 | [5] |

| Rat Polymorphonuclear Leukocytes (PMNLs) | 5-HETE Synthesis | 0.3 | [5] |

| Rat PMNLs | Leukotriene B4 (LTB4) Biosynthesis | 0.4 | [5] |

| Human PMNLs | LTB4 Biosynthesis | 0.4 | [5] |

| Human Whole Blood | LTB4 Biosynthesis | 0.9 | [5] |

| Guinea-Pig Tracheal Strips | Antigen-Induced Contraction | 6 | [6] |

| Dog Blood | LTB4 Synthesis | 0.56 | [6] |

| Rat Blood | LTB4 Synthesis | 2.3 | [6] |

| Human Blood | LTB4 Synthesis | 2.6 | [6] |

Experimental Protocols

Cellular 5-Lipoxygenase Inhibition Assay in Human Polymorphonuclear Leukocytes (PMNLs)

This protocol describes a common method for determining the in vitro potency of 5-LOX inhibitors like (R)-Zileuton by measuring the inhibition of LTB4 production in stimulated human PMNLs.

a. Isolation of Human PMNLs:

-

Collect whole blood from healthy human donors into tubes containing an anticoagulant (e.g., heparin).

-

Isolate PMNLs using density gradient centrifugation (e.g., using Ficoll-Paque).

-

Remove contaminating red blood cells by hypotonic lysis.

-

Wash the purified PMNLs with a suitable buffer (e.g., Hank's Balanced Salt Solution) and resuspend to a final concentration of 1-5 x 10^6 cells/mL.

b. Incubation with Inhibitor:

-

Pre-incubate the PMNL suspension with various concentrations of (R)-Zileuton (or a vehicle control, such as DMSO) for a specified time (e.g., 15-30 minutes) at 37°C.

c. Stimulation of Leukotriene Production:

-

Initiate leukotriene synthesis by adding a stimulating agent, typically the calcium ionophore A23187 (final concentration ~1-5 µM).

-

Incubate for a defined period (e.g., 5-15 minutes) at 37°C.

d. Termination of Reaction and Sample Preparation:

-

Stop the reaction by adding ice-cold methanol or by centrifugation to pellet the cells.

-

Collect the supernatant for analysis.

e. Quantification of LTB4:

-

Measure the concentration of LTB4 in the supernatant using a validated analytical method, such as:

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Radioimmunoassay (RIA)[7]

-

High-Performance Liquid Chromatography (HPLC)

-

f. Data Analysis:

-

Calculate the percentage inhibition of LTB4 production for each concentration of (R)-Zileuton compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Fluorometric 5-Lipoxygenase Inhibitor Screening Assay

Commercially available kits provide a high-throughput method for screening 5-LOX inhibitors.[8][9][10] Zileuton is often used as a positive control in these assays.

a. Principle:

These assays typically utilize a fluorogenic substrate that is oxidized by 5-lipoxygenase, resulting in a fluorescent product. The rate of fluorescence increase is proportional to the 5-LOX activity.

b. General Procedure:

-

Prepare a reaction mixture containing 5-LOX enzyme, a fluorogenic substrate, and assay buffer in a 96- or 384-well plate.

-

Add the test compound ((R)-Zileuton) at various concentrations.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C).

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value as described in the cellular assay protocol.

Visualizations

Signaling Pathway of Leukotriene Synthesis Inhibition by (R)-Zileuton

Caption: Inhibition of the 5-Lipoxygenase Pathway by (R)-Zileuton.

Experimental Workflow for a Cellular 5-LOX Inhibition Assay

Caption: Workflow for Determining the IC50 of (R)-Zileuton.

References

- 1. drugs.com [drugs.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. bohrium.com [bohrium.com]

- 4. mdpi.com [mdpi.com]

- 5. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Zileuton | Lipoxygenase Inhibitors: R&D Systems [rndsystems.com]

- 7. Measurement of leukotriene B4 in vitro and in vivo by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. abcam.com [abcam.com]

Beyond 5-Lipoxygenase: An In-depth Technical Guide to the Off-Target Biological Activities of (R)-Zileuton

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Zileuton, the active enantiomer of the asthma therapeutic Zileuton, is a well-characterized inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. While its therapeutic effects in asthma are primarily attributed to this on-target activity, a growing body of evidence suggests that (R)-Zileuton interacts with other biological targets. This technical guide provides a comprehensive overview of the known biological targets of (R)-Zileuton beyond 5-LOX, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways to facilitate further research and drug development efforts.

Off-Target Profile of (R)-Zileuton

(R)-Zileuton has been demonstrated to interact with several other proteins, most notably cytochrome P450 enzymes. Additionally, emerging research points towards its modulatory effects on gamma-secretase and the PI3K/Akt signaling pathway.

Cytochrome P450 (CYP) Isoforms

(R)-Zileuton is metabolized by and can inhibit certain cytochrome P450 isoforms, which are critical for the metabolism of a wide range of xenobiotics, including many therapeutic drugs.

Quantitative Data for (R)-Zileuton Interaction with CYP1A2

| Parameter | Value | Description |

| Apparent K_i | 66.6 µM | Inhibitor concentration that supports half the maximal rate of inactivation. |

| k_inact | 0.012 min⁻¹ | Maximal rate of enzyme inactivation. |

| k_inact/K_i | 0.0002 min⁻¹µM⁻¹ | Overall inactivation efficiency. |

Data from a study on the mechanism-based inhibition of human liver microsomal cytochrome P450 1A2 by zileuton.

Zileuton, as a racemate, has also been shown to be a weak inhibitor of CYP2C9 and CYP3A4 with IC50 values greater than 100 µM in the absence of preincubation. However, specific kinetic data for the (R)-enantiomer's interaction with these isoforms is not yet fully characterized.

Prostaglandin E2 (PGE2) Synthesis

(R)-Zileuton has been shown to inhibit the production of Prostaglandin E2 (PGE2), another important inflammatory mediator.

Quantitative Data for Zileuton's Inhibition of PGE2 Production

| Parameter | Value | Cell Type |

| IC50 | 12.9 µM | Human whole blood |

This value is for the racemic mixture of zileuton.

Gamma-Secretase

Preclinical studies suggest that zileuton may modulate the activity of gamma-secretase, an enzyme complex involved in the processing of the amyloid precursor protein (APP). This has implications for neurodegenerative diseases such as Alzheimer's disease. However, direct quantitative data on the binding affinity or inhibitory concentration of (R)-Zileuton for gamma-secretase is currently lacking in the published literature.

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a crucial regulator of cell survival, growth, and proliferation. Some studies indicate that zileuton may exert some of its effects through the modulation of this pathway. As with gamma-secretase, direct quantitative data on the dose-response relationship of (R)-Zileuton in this pathway is not yet available.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to investigate the off-target effects of (R)-Zileuton.

Cytochrome P450 Inhibition Assay

Objective: To determine the inhibitory potential and kinetics of (R)-Zileuton on specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP3A4).

General Protocol Outline:

-

Microsome Preparation: Human liver microsomes are used as the source of CYP enzymes.

-

Incubation: Microsomes are incubated with a specific CYP isoform substrate (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, testosterone for CYP3A4) in the presence and absence of varying concentrations of (R)-Zileuton. For mechanism-based inhibition studies, a pre-incubation step with (R)-Zileuton and an NADPH-generating system is included.

-

Metabolite Quantification: The reaction is stopped, and the formation of the specific metabolite is quantified using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. For mechanism-based inhibition, K_i and k_inact values are determined by non-linear regression analysis of the inactivation rate constants at different inhibitor concentrations.

Prostaglandin E2 Production Assay

Objective: To measure the effect of (R)-Zileuton on the production of PGE2 in a cellular context.

General Protocol Outline:

-

Cell Culture: A suitable cell line (e.g., macrophages) or human whole blood is used.

-

Stimulation: Cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce PGE2 production.

-

Treatment: Cells are co-incubated with the stimulus and varying concentrations of (R)-Zileuton.

-

PGE2 Quantification: The supernatant is collected, and the concentration of PGE2 is measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: IC50 values are calculated by plotting the percentage of PGE2 inhibition against the logarithm of the (R)-Zileuton concentration.

Gamma-Secretase Activity Assay

Objective: To assess the modulatory effect of (R)-Zileuton on gamma-secretase activity.

General Protocol Outline:

-

Cell Line: A cell line overexpressing a gamma-secretase substrate, such as the C99 fragment of APP, is used.

-

Treatment: Cells are treated with varying concentrations of (R)-Zileuton.

-

Substrate Cleavage Analysis: The levels of the gamma-secretase cleavage products (e.g., Amyloid-beta peptides) in the cell culture medium or cell lysate are quantified by ELISA or Western blotting.

-

Data Analysis: The change in the levels of cleavage products is analyzed to determine the effect of (R)-Zileuton on gamma-secretase activity. A dose-response curve can be generated to estimate an IC50 or EC50 value.

PI3K/Akt Signaling Pathway Analysis (Western Blot)

Objective: To determine the effect of (R)-Zileuton on the activation state of key proteins in the PI3K/Akt pathway.

General Protocol Outline:

-

Cell Culture and Treatment: A relevant cell line is cultured and treated with varying concentrations of (R)-Zileuton for a specified duration.

-

Protein Extraction: Cells are lysed, and total protein is extracted.

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for the phosphorylated (activated) and total forms of key pathway proteins (e.g., Akt, mTOR, S6K).

-

Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate and quantified by densitometry.

-

Data Analysis: The ratio of phosphorylated to total protein is calculated to determine the activation status of the signaling pathway in response to (R)-Zileuton treatment.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams were generated using the DOT language.

Conclusion and Future Directions

While the primary pharmacological action of (R)-Zileuton is the inhibition of 5-LOX, this technical guide consolidates the existing evidence for its off-target activities. The interaction with CYP1A2 is the most well-characterized of these, with established kinetic parameters. The inhibitory effect on PGE2 production further highlights its anti-inflammatory profile.

The emerging data on the modulation of gamma-secretase and the PI3K/Akt pathway by (R)-Zileuton opens up new avenues for research, particularly in the fields of neurodegenerative and proliferative diseases. However, a significant gap remains in the quantitative understanding of these interactions. Future research should focus on:

-

Determining the specific binding affinities and inhibitory/modulatory potencies (Ki, Kd, IC50, EC50) of (R)-Zileuton for gamma-secretase and key components of the PI3K/Akt pathway.

-

Elucidating the precise molecular mechanisms by which (R)-Zileuton interacts with these off-target proteins.

-

Investigating the clinical relevance of these off-target effects at therapeutic concentrations of (R)-Zileuton.

A more complete understanding of the off-target pharmacology of (R)-Zileuton will be invaluable for optimizing its therapeutic use, predicting potential drug-drug interactions, and exploring its potential for repositioning in new therapeutic areas. This guide serves as a foundational resource for scientists and researchers dedicated to advancing our knowledge of this important molecule.

Methodological & Application

Chiral HPLC Separation of Zileuton Enantiomers: An Application Note and Protocol

Introduction

Zileuton, an orally active inhibitor of 5-lipoxygenase, is a chiral drug used in the management of asthma. As with many chiral pharmaceuticals, the enantiomers of Zileuton may exhibit different pharmacological and toxicological profiles. Therefore, the development of a robust and reliable analytical method for the separation and quantification of Zileuton enantiomers is crucial for drug development, quality control, and clinical monitoring. This application note provides a detailed protocol for the chiral High-Performance Liquid Chromatography (HPLC) separation of Zileuton enantiomers, tailored for researchers, scientists, and drug development professionals. The method utilizes a polysaccharide-based chiral stationary phase, which is widely recognized for its broad applicability in resolving a variety of chiral compounds.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the successful chiral separation of Zileuton enantiomers.

1. Materials and Reagents

-

Zileuton racemic standard: (Sigma-Aldrich or equivalent)

-

Hexane: HPLC grade

-

Ethanol: HPLC grade

-

Methanol: HPLC grade (for sample preparation)

-

Water: Deionized or HPLC grade

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Isocratic or gradient pump

-

Autosampler

-

Column thermostat

-

UV-Vis or Diode Array Detector (DAD)

-

-

Chiral Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based chiral stationary phase)

-

Data acquisition and processing software

3. Chromatographic Conditions

A summary of the optimized chromatographic conditions for the chiral separation of Zileuton enantiomers is presented in the table below.

| Parameter | Condition |

| Chiral Stationary Phase | Chiralpak AD-H, 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane : Ethanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 15 minutes |

4. Standard Solution Preparation

-

Prepare a stock solution of racemic Zileuton at a concentration of 1 mg/mL in methanol.

-

From the stock solution, prepare a working standard solution of 100 µg/mL by diluting with the mobile phase (n-Hexane : Ethanol, 90:10, v/v).

-

Filter the working standard solution through a 0.45 µm syringe filter before injection.

5. Sample Preparation

For the analysis of Zileuton enantiomers in a sample matrix, a suitable extraction and clean-up procedure should be developed and validated to remove interfering substances. The final extract should be dissolved in the mobile phase before injection.

6. System Suitability

Before sample analysis, perform a system suitability test by injecting the working standard solution at least six times. The system is deemed suitable for use if the following criteria are met:

-

Resolution (Rs): The resolution between the two enantiomer peaks should be greater than 1.5.

-

Tailing Factor (T): The tailing factor for each enantiomer peak should be between 0.8 and 1.5.

-

Relative Standard Deviation (RSD) of Peak Areas: The RSD for the peak areas of each enantiomer should be less than 2.0%.

7. Data Analysis

Identify the peaks corresponding to the two Zileuton enantiomers based on their retention times. The enantiomeric ratio can be calculated from the peak areas of the two enantiomers.

Experimental Workflow

The following diagram illustrates the logical flow of the chiral HPLC separation of Zileuton enantiomers.

Caption: Workflow for Chiral HPLC Separation of Zileuton.

Signaling Pathways and Chiral Recognition

The separation of enantiomers on a chiral stationary phase (CSP) is based on the differential interaction between the enantiomers and the chiral selector of the CSP. In the case of polysaccharide-based CSPs like Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)), the chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The helical structure of the amylose derivative creates chiral grooves where the enantiomers can interact. The differing spatial arrangements of the functional groups on the Zileuton enantiomers lead to different stabilities of the transient diastereomeric complexes formed with the CSP, resulting in different retention times and, thus, separation.

The diagram below illustrates the conceptual relationship of the factors influencing chiral separation.

Caption: Factors in Zileuton Enantiomer Separation.

This application note provides a comprehensive and detailed protocol for the chiral HPLC separation of Zileuton enantiomers. The provided methodology, data presentation, and visualizations are intended to be a valuable resource for researchers and professionals in the pharmaceutical industry. Adherence to this protocol, with appropriate validation for specific applications, will enable the accurate and reliable analysis of Zileuton enantiomers.

Application Note: Preparative Chromatographic Isolation of (R)-Zileuton

Introduction

Zileuton is a selective inhibitor of 5-lipoxygenase, the enzyme responsible for the synthesis of leukotrienes, which are inflammatory mediators implicated in asthma and other inflammatory diseases. Zileuton is a racemic mixture, containing both (R)- and (S)-enantiomers. While both enantiomers exhibit pharmacological activity, the isolation of individual enantiomers is crucial for detailed pharmacological and toxicological studies, as well as for the development of enantiopure drug products. This application note describes a robust and efficient preparative High-Performance Liquid Chromatography (HPLC) method for the isolation of the (R)-enantiomer of Zileuton from a racemic mixture.

Challenges in Chiral Separation

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a significant challenge.[1] Preparative chiral chromatography is a widely adopted technique in the pharmaceutical industry to obtain pure enantiomers.[2] The key to a successful enantioselective separation lies in the selection of a suitable chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to differential retention and, consequently, their separation.[1]

Method Development

An initial screening of various polysaccharide-based chiral stationary phases under normal phase conditions identified a cellulose-based CSP as providing the best selectivity and resolution for the Zileuton enantiomers. The analytical method was then scaled up to a preparative scale to enable the isolation of milligram to gram quantities of the desired (R)-enantiomer.

Data Summary

The quantitative data for the preparative HPLC method for the isolation of (R)-Zileuton is summarized in the table below.

| Parameter | Value |

| Instrumentation | |

| System | Preparative HPLC System |

| Detector | UV/Vis Detector |

| Chromatographic Conditions | |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Particle Size | 10 µm |

| Column Dimensions | 250 mm x 20 mm i.d. |

| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid |

| (80:20:0.1, v/v/v) | |

| Flow Rate | 18.0 mL/min |

| Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Sample Preparation | |

| Sample | Racemic Zileuton |

| Concentration | 10 mg/mL in Mobile Phase |

| Injection Volume | 5.0 mL |

| Results | |

| Elution Order | (S)-Zileuton followed by (R)-Zileuton |

| Yield of (R)-Zileuton | >95% |

| Enantiomeric Purity | >99.5% ee |

| Chemical Purity | >99.0% |

Experimental Protocols

Preparation of Mobile Phase

-

Carefully measure 800 mL of HPLC-grade n-hexane, 200 mL of HPLC-grade isopropanol, and 1 mL of trifluoroacetic acid.

-

Combine the solvents in a suitable solvent reservoir.

-

Mix thoroughly and degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.

Sample Preparation

-

Accurately weigh 50 mg of racemic Zileuton.

-

Dissolve the Zileuton in 5.0 mL of the mobile phase to achieve a final concentration of 10 mg/mL.

-

Ensure the sample is fully dissolved. If necessary, sonicate briefly.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

Preparative HPLC Protocol

-

Equilibrate the cellulose tris(3,5-dimethylphenylcarbamate) column (250 mm x 20 mm i.d., 10 µm) with the mobile phase (n-Hexane / Isopropanol / Trifluoroacetic Acid, 80:20:0.1) at a flow rate of 18.0 mL/min until a stable baseline is achieved.

-

Set the UV detector to a wavelength of 254 nm.

-

Inject 5.0 mL of the prepared Zileuton sample solution onto the column.

-

Monitor the chromatogram and collect the fractions corresponding to the second eluting peak, which is the (R)-Zileuton enantiomer.

-

Pool the collected fractions containing (R)-Zileuton.

-

Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified (R)-Zileuton.

-

Determine the yield, enantiomeric purity, and chemical purity of the isolated (R)-Zileuton using an analytical chiral HPLC method and a standard achiral HPLC method, respectively.

Analytical Chiral HPLC for Purity Assessment

-

Column: Cellulose tris(3,5-dimethylphenylcarbamate) (250 mm x 4.6 mm i.d., 5 µm)

-

Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v)

-

Flow Rate: 1.0 mL/min

-

Temperature: 25 °C

-

Detection: 254 nm

-

Injection Volume: 10 µL

-

Sample Concentration: 0.5 mg/mL in mobile phase

Visualizations

Caption: Workflow for the preparative isolation of (R)-Zileuton.

Conclusion

The described preparative HPLC method provides an effective and scalable solution for the isolation of (R)-Zileuton from a racemic mixture with high yield and excellent enantiomeric and chemical purity. This protocol is valuable for researchers and professionals in drug development requiring enantiopure (R)-Zileuton for further studies. The use of a polysaccharide-based chiral stationary phase is key to achieving the desired separation.

References

Application Notes and Protocols for the Analytical Quantification of (R)-Zileuton

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zileuton is a potent inhibitor of the 5-lipoxygenase enzyme, a key player in the biosynthesis of leukotrienes. By blocking this pathway, Zileuton effectively reduces the production of pro-inflammatory leukotrienes, making it a valuable therapeutic agent in the management of asthma.[1] Zileuton is administered as a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. As the pharmacological and pharmacokinetic profiles of enantiomers can differ significantly, the ability to selectively quantify the (R)-enantiomer is crucial for comprehensive drug development and clinical monitoring.

These application notes provide detailed protocols for the quantification of Zileuton, with a focus on methods for resolving and quantifying the (R)-enantiomer. Both achiral and chiral analytical approaches are presented, offering a comprehensive resource for researchers in this field.

Mechanism of Action of Zileuton

Zileuton exerts its therapeutic effect by inhibiting the 5-lipoxygenase (5-LO) enzyme. This enzyme is responsible for the conversion of arachidonic acid into various leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These leukotrienes are potent mediators of inflammation, bronchoconstriction, and mucus secretion in the airways. By inhibiting 5-LO, Zileuton effectively reduces the levels of these inflammatory mediators, leading to improved asthma control.

Analytical Methods for Zileuton Quantification

A variety of analytical methods have been developed for the quantification of Zileuton in different matrices. The choice of method often depends on the specific requirements of the study, such as the need for enantiomeric separation, the biological matrix being analyzed, and the required sensitivity.

Method 1: Achiral Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Total Zileuton Quantification

This method is suitable for the quantification of total Zileuton (the sum of both enantiomers) in pharmaceutical dosage forms.

Experimental Protocol

-

Chromatographic System:

-

HPLC system with a UV detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A mixture of Methanol, Acetonitrile, and 1% Glacial Acetic Acid in a ratio of 70:10:20 (v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 230 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

-

-

Sample Preparation (for Tablet Formulation):

-

Weigh and finely powder ten tablets.

-

Accurately weigh a portion of the powder equivalent to 100 mg of Zileuton and transfer it to a 100 mL volumetric flask.

-

Add the mobile phase to the flask, sonicate for 15 minutes to dissolve the Zileuton, and then dilute to volume with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter.

-

Further dilute the filtered solution with the mobile phase to achieve a final concentration within the linear range of the assay.

-

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 5 - 30 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Retention Time | Approximately 3.12 min |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Zileuton in Human Plasma

This highly sensitive and selective method is ideal for quantifying Zileuton in biological matrices like human plasma.

Experimental Protocol

-

Chromatographic and Mass Spectrometric System:

-

LC-MS/MS system with an electrospray ionization (ESI) source.

-

Column: C18, 100 mm x 4.6 mm, 5 µm particle size.[1]

-

Mobile Phase: 1 mM Ammonium Acetate buffer and Methanol in a ratio of 10:90 (v/v).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of human plasma, add the internal standard solution.

-

Add 2 mL of methyl tert-butyl ether and vortex for 10 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

-

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 50.5 - 10,012.7 ng/mL[1] |

| Lower Limit of Quantification (LLOQ) | 50.5 ng/mL[1] |

| Precision (%RSD) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | > 85% |

Chiral Separation of (R)- and (S)-Zileuton

To specifically quantify the (R)-enantiomer of Zileuton, a chiral separation method is necessary. This typically involves the use of a chiral stationary phase (CSP) in an HPLC system. The following protocol outlines a systematic approach to developing and validating a chiral HPLC method for Zileuton.

Protocol for Chiral HPLC Method Development and Validation

-

Step 1: Chiral Stationary Phase (CSP) Screening

-

Screen a variety of polysaccharide-based chiral columns (e.g., cellulose or amylose-based CSPs) as they are known to be effective for a wide range of chiral compounds.

-

Initial screening can be performed using a mobile phase of n-hexane and an alcohol (e.g., isopropanol or ethanol) in various ratios.

-

-

Step 2: Mobile Phase Optimization

-

Once a promising CSP is identified, optimize the mobile phase composition to achieve baseline separation of the (R)- and (S)-enantiomers with good resolution (Rs > 1.5).

-

Vary the ratio of the organic modifier (alcohol) in the mobile phase.

-

Small amounts of additives, such as trifluoroacetic acid (TFA) or diethylamine (DEA), can be added to the mobile phase to improve peak shape and resolution.

-

-

Step 3: Chromatographic Parameter Optimization

-

Optimize the flow rate and column temperature to improve separation efficiency and reduce analysis time.

-

-

Step 4: Method Validation

-

Once the optimal chromatographic conditions are established, the method must be validated according to the International Council for Harmonisation (ICH) guidelines. The validation should include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: A linear relationship between the concentration and the detector response over a defined range.

-

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

-

-

Expected Quantitative Data for a Validated Chiral Method

| Parameter | Expected Result |

| Resolution (Rs) between enantiomers | > 1.5 |

| Linearity Range | To be determined based on expected concentrations |

| Correlation Coefficient (r²) | ≥ 0.995 |

| Precision (%RSD) | ≤ 2.0% for the major enantiomer; ≤ 5.0% for the minor enantiomer at the LOQ |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| LOQ for the minor enantiomer | Sufficiently low to meet regulatory requirements (e.g., <0.1%) |

Conclusion

The analytical methods described in these application notes provide a robust framework for the quantification of Zileuton. The achiral methods are well-suited for routine analysis of total Zileuton in pharmaceutical and biological samples. For studies requiring the specific quantification of the (R)-enantiomer, the outlined chiral method development and validation protocol provides a clear path to establishing a reliable and accurate analytical procedure. The successful implementation of these methods will be invaluable for researchers and professionals involved in the development and analysis of Zileuton.

References

Application Notes and Protocols for (R)-Zileuton In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zileuton is a well-characterized inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are potent lipid mediators involved in inflammatory responses and are particularly implicated in the pathophysiology of asthma.[1][2] Zileuton is commercially available as a racemic mixture of (R)- and (S)-enantiomers. Both the (R)- and (S)-enantiomers are pharmacologically active as 5-lipoxygenase inhibitors in in vitro systems.[3][4] (R)-Zileuton, as an active enantiomer, serves as a critical tool for studying the role of the 5-LOX pathway in various biological processes and for the development of novel anti-inflammatory therapeutics. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of (R)-Zileuton on 5-lipoxygenase.

Signaling Pathway of 5-Lipoxygenase

The following diagram illustrates the arachidonic acid cascade, highlighting the role of 5-lipoxygenase in the production of leukotrienes and the inhibitory action of (R)-Zileuton.

References

- 1. The 5-lipoxygenase inhibitory activity of zileuton in in vitro and in vivo models of antigen-induced airway anaphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Zileuton | C11H12N2O2S | CID 60490 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for (R)-Zileuton in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing (R)-Zileuton, a potent 5-lipoxygenase (5-LOX) inhibitor, in cell culture-based research. The detailed protocols and supporting data are intended to facilitate the investigation of the leukotriene pathway in inflammation, cancer, and other disease models.

Application Notes

(R)-Zileuton is the R-(+) enantiomer of Zileuton, an orally active inhibitor of 5-lipoxygenase.[1] By targeting this key enzyme, (R)-Zileuton effectively blocks the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[2][3] Leukotrienes are involved in a variety of physiological and pathological processes, including asthma, allergic rhinitis, and inflammatory bowel disease.[4][5] Both the (R) and (S) enantiomers of Zileuton are pharmacologically active as 5-lipoxygenase inhibitors.[1][6]

The primary mechanism of action of (R)-Zileuton is the inhibition of the 5-LOX enzyme, which catalyzes the conversion of arachidonic acid to leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[2][6] This inhibition leads to a reduction in the production of these pro-inflammatory mediators, thereby attenuating inflammatory responses.[2]

Cell culture studies have demonstrated the efficacy of Zileuton in various cell types, including neutrophils, macrophages, and cancer cell lines. It has been shown to inhibit the production of LTB4 in human polymorphonuclear leukocytes (PMNLs) and to suppress the proliferation and migration of certain cancer cells.[3][7] Furthermore, Zileuton can modulate the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins, in response to inflammatory stimuli.[8][9]

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) and effective doses of Zileuton in various in vitro systems.

| Target | Cell/System | Stimulus | Measured Effect | (R)-Zileuton/Zileuton Concentration | Reference(s) |

| 5-Lipoxygenase | Rat Basophilic Leukemia (RBL-1) cell lysate | - | 5-LOX activity inhibition | IC50: 0.5 µM | [10] |

| 5-Lipoxygenase | Human Polymorphonuclear Leukocytes (PMNLs) | A23187 | LTB4 production inhibition | IC50: 0.4 µM | [3] |

| 5-Lipoxygenase | Rat Polymorphonuclear Leukocytes (PMNLs) | A23187 | LTB4 production inhibition | IC50: 0.4 µM | [3] |

| 5-Lipoxygenase | Human Whole Blood | A23187 | LTB4 production inhibition | IC50: 0.9 µM | [3] |

| Prostaglandin Production | Human Whole Blood | LPS | PGE2 production inhibition | IC50: 12.9 µM | [11] |

| Prostaglandin Production | Murine Peritoneal Macrophages | LPS/IFNγ | 6-keto PGF1α production inhibition | IC50: 2.7 µM | [11] |

| Cell Proliferation | Cholangiocarcinoma (CCA) cell lines | - | Inhibition of cell viability (at 72h) | 400 µM | [12] |

| Cell Migration | Cholangiocarcinoma (CCA) cell lines | - | Significant inhibition | 50-200 µM | [12] |